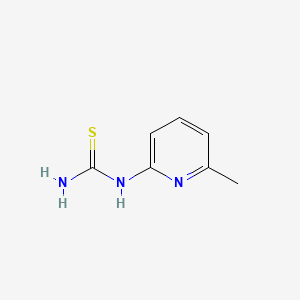

(6-Methyl-pyridin-2-yl)-thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-5-3-2-4-6(9-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWSYNYKTYXRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350685 | |

| Record name | (6-Methyl-pyridin-2-yl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49600-34-2 | |

| Record name | 49600-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Methyl-pyridin-2-yl)-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methylpyridin-2-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methyl Pyridin 2 Yl Thiourea and Its Analogs

General Principles of Thiourea (B124793) Synthesis

The formation of thioureas generally relies on the reaction of an amine with a source of a thiocarbonyl group. Two prevalent methods involve the use of isothiocyanates and the combination of acyl or aroyl chlorides with thiocyanate (B1210189) salts.

Condensation Reactions Involving Amino-Pyridines and Isothiocyanates

A primary and widely utilized method for synthesizing N-substituted thioureas is the condensation reaction between an amine and an isothiocyanate. nih.govpsu.edu In the context of (6-Methyl-pyridin-2-yl)-thiourea, this involves the reaction of 2-amino-6-methylpyridine (B158447) with an appropriate isothiocyanate. This reaction is typically a straightforward nucleophilic addition of the amino group to the electrophilic carbon of the isothiocyanate. The reaction can often be carried out under mild conditions, for instance at room temperature in a suitable solvent like benzene (B151609). nih.gov

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amino-pyridine attacking the central carbon atom of the isothiocyanate. This is followed by a proton transfer to the nitrogen of the isothiocyanate, resulting in the final thiourea product. The versatility of this method allows for the synthesis of a wide array of thiourea derivatives by simply varying the substituent on the isothiocyanate. acs.orgresearchgate.net

Approaches Utilizing Acyl/Aroyl Chlorides and Thiocyanate Salts

An alternative and effective one-pot method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an aroyl chloride and a thiocyanate salt, such as potassium thiocyanate. researchgate.net This method proceeds through an in-situ formation of an aroyl isothiocyanate intermediate.

The first step of this process is the reaction between the aroyl chloride and the thiocyanate salt, typically in a solvent like acetonitrile (B52724), to form the aroyl isothiocyanate. researchgate.net This intermediate is then reacted in the same pot with the desired amino-pyridine, in this case, 2-amino-6-methylpyridine. The amino group attacks the isothiocyanate carbon, leading to the formation of an N-aroyl-N'-(6-methyl-pyridin-2-yl)-thiourea. Subsequent hydrolysis of the aroyl group, often under basic conditions using a reagent like sodium hydroxide (B78521) in methanol (B129727), yields the target this compound. chemicalbook.comgoogle.com This method avoids the need to isolate the often sensitive isothiocyanate intermediate. google.com

Specific Synthetic Routes for this compound

The synthesis of the title compound specifically leverages the general principles outlined above, with 2-amino-6-methylpyridine serving as the key precursor.

Reaction Pathways with 2-Amino-6-methylpyridine Precursors

A direct and efficient route to this compound involves the reaction of 2-amino-6-methylpyridine with a suitable thiocarbonyl source. One documented pathway involves the initial reaction of 2-amino-6-methylpyridine with benzoyl isothiocyanate, which is generated in situ from benzoyl chloride and potassium thiocyanate. researchgate.net The resulting N-benzoyl-N'-(6-methyl-pyridin-2-yl)thiourea is then hydrolyzed to afford the final product.

Another approach involves the use of pre-formed isothiocyanates. For instance, reacting 2-amino-6-methylpyridine with a generic isothiocyanate (R-N=C=S) would directly yield the corresponding N-substituted-N'-(6-methyl-pyridin-2-yl)thiourea. The choice of the "R" group allows for the introduction of various functionalities to the thiourea molecule.

A laboratory-scale synthesis has been described where 2-amino-6-methylpyridine is treated with sodium thiocyanate and bromine in glacial acetic acid. prepchem.com This reaction proceeds through a series of intermediates to ultimately yield the desired thiourea derivative, although the primary product in the cited literature is a thiazolo[4,5-b]pyridine (B1357651) which is subsequently hydrolyzed. prepchem.com

Optimization of Reaction Conditions and Solvents

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature of the catalyst or reagents used.

For the condensation reaction between an amino-pyridine and an isothiocyanate, a range of solvents can be employed, including benzene, toluene (B28343), and dichloromethane. nih.govacs.org The choice of solvent often depends on the solubility of the reactants and the desired reaction temperature. For instance, refluxing in toluene is a common condition for driving the reaction to completion. acs.org

In the method involving acyl chlorides and thiocyanate salts, the initial formation of the acyl isothiocyanate is often carried out in a polar aprotic solvent like acetonitrile at reflux temperature. researchgate.net The subsequent hydrolysis of the acyl group is typically performed in a protic solvent like methanol with a base such as sodium hydroxide, often with heating to reflux to ensure complete reaction. chemicalbook.comgoogle.com The yield of the final product can be high, with reports of up to 81% after purification. chemicalbook.com

| Reactants | Reagents | Solvent | Conditions | Product | Yield (%) |

| 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea | Sodium Hydroxide, Water | Methanol | Reflux, 1 hour | (3-Methyl-pyridin-2-yl)-thiourea | 81 |

| 2-amino-6-methylpyridine, Sodium thiocyanate | Bromine | Glacial Acetic Acid | 10-15°C for 1h, then 75-80°C for 0.5h | 2-amino-5-methylthiazolo[4,5-b]pyridine | - |

Synthesis of Key Derivatives and Structural Analogs

The synthetic methodologies described above are readily adaptable for the preparation of a wide range of derivatives and structural analogs of this compound. By substituting the starting 2-amino-6-methylpyridine with other amino-pyridines or by using different isothiocyanates, a diverse library of pyridyl-thiourea compounds can be generated.

For example, the reaction of various substituted aromatic amines with N,N-dimethylthiocarbamoyl chloride can be used to generate a variety of isothiocyanate intermediates. acs.org These intermediates can then be reacted with different amino-pyridines to produce a series of arylthiourea derivatives containing the pyridine (B92270) moiety. acs.org

Furthermore, the reaction of 2-amino-pyridine derivatives with benzoyl chloride and potassium thiocyanate provides a versatile route to N-(pyridine-2-ylcarbamothioyl)benzamide derivatives. researchgate.net These compounds can serve as precursors for further chemical transformations.

Acylthiourea Derivatives (e.g., N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide)

The synthesis of N-acylthiourea derivatives, such as N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide, follows the general and established pathway for thiourea derivative synthesis. mdpi.comresearchgate.netresearchgate.netresearchgate.net The process commences with the reaction of a substituted benzoyl chloride with potassium or ammonium (B1175870) thiocyanate in a suitable solvent like acetone (B3395972). This reaction generates a benzoyl isothiocyanate intermediate. The subsequent and final step is the condensation of this intermediate with 2-amino-6-methylpyridine, which proceeds via a nucleophilic addition of the amine to the isothiocyanate. mdpi.comresearchgate.net This straightforward two-step, one-pot synthesis provides good yields of the target acylthiourea compounds. researchgate.netsemanticscholar.org

For instance, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was synthesized by reacting ortho-toluylchloride with potassium thiocyanate, followed by condensation with 2-amino-4-picoline, resulting in a 66% yield. researchgate.netsemanticscholar.org Similarly, a series of N-acyl thiourea derivatives bearing a 6-methylpyridine moiety has been synthesized through the condensation of an acid chloride with ammonium thiocyanate in anhydrous acetone, followed by the reaction of the resulting isothiocyanate with a heterocyclic amine. mdpi.com

Table 1: Examples of Synthesized Acylthiourea Derivatives

| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |

| N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide | Benzoyl chloride, KSCN, 2-Amino-6-methylpyridine | Not specified | Not specified |

| 2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide | o-Toluylchloride, KSCN, 2-Amino-4-picoline | 66 | 164.9-165.8 |

| 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride, NH4SCN, 2-Amino-6-methylpyridine | 52 | 95-98 |

Thiophene-2-carboxamide Conjugates (e.g., N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide)

The synthesis of thiophene-2-carboxamide conjugates of this compound is also achieved through the isothiocyanate intermediate route. The synthesis of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide begins with the dropwise addition of thiophene-2-carboxylic acid chloride to a solution of potassium thiocyanate (KSCN) in acetone. researchgate.net The reaction mixture is heated under reflux, then cooled. Subsequently, a solution of 2-amino-6-methylpyridine in acetone is added, and the mixture is stirred for a couple of hours. The final product is precipitated by pouring the mixture into a dilute hydrochloric acid solution, followed by filtration and purification. researchgate.net This method has been successfully employed to produce the target compound with a high yield of 88%. researchgate.net

Table 2: Synthesis and Properties of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide

| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |

| N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide | Thiophene-2-carboxylic acid chloride, KSCN, 2-Amino-6-methylpyridine | 88 | 155-157 |

Biphenyl-4-carboxamide Conjugates (e.g., N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide)

The synthesis of N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide is carried out using a procedure analogous to other acylthiourea derivatives. scispace.comeurjchem.com The reaction involves the dropwise addition of a solution of biphenyl-4-carbonyl chloride in acetone to a suspension of potassium thiocyanate in the same solvent. scispace.comeurjchem.com The mixture is heated under reflux and then cooled. Following this, a solution of 6-methylpyridin-2-amine in acetone is added, and the resulting mixture is stirred. The product is then precipitated by acidification with hydrochloric acid, filtered, washed, and purified by recrystallization. scispace.comeurjchem.com This synthetic approach has been reported to yield N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide in a high yield of 93%. eurjchem.com

Table 3: Synthesis and Properties of N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide

| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |

| N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide | Biphenyl-4-carbonyl chloride, KSCN, 6-Methylpyridin-2-amine | 93 | 170-172 |

Furoyl Conjugates (e.g., N-(2-Furoyl)-N'-(6-methyl-2-pyridyl)thiourea)

The synthesis of furoyl conjugates of this compound, such as N-(2-Furoyl)-N'-(6-methyl-2-pyridyl)thiourea, is achieved through a one-pot reaction. researchgate.net The process involves the dropwise addition of 2-amino-6-methylpyridine in acetone to a stirring solution of 2-furoyl chloride and ammonium thiocyanate in acetone. researchgate.net The reaction mixture is refluxed for an hour. The final product is obtained by pouring the resulting solution into ice, which causes the white precipitate of N-(2-Furoyl)-N'-(6-methyl-2-pyridyl)thiourea to form. The precipitate is then filtered, washed, and can be further purified by recrystallization from a solvent such as DMSO to yield the final product. researchgate.net This method has been reported to produce the desired compound in an 82% yield. researchgate.net A similar procedure, converting furoyl chloride to furoyl isothiocyanate followed by condensation with an aminopyridine, has also been described for related compounds. nih.gov

Table 4: Synthesis and Properties of N-(2-Furoyl)-N'-(6-methyl-2-pyridyl)thiourea

| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |

| N-(2-Furoyl)-N'-(6-methyl-2-pyridyl)thiourea | 2-Furoyl chloride, NH4SCN, 2-Amino-6-methylpyridine | 82 | Not specified |

Halogenated Pyridyl Thioureas (e.g., N-(5-Bromo-6-methyl-2-pyridyl)thiourea)

The synthesis of halogenated pyridyl thioureas can be exemplified by the preparation of N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide. ksu.edu.tr This synthesis follows a similar pattern to the previously described methods. A solution of 2-chlorobenzoyl chloride in acetone is added dropwise to a solution of potassium thiocyanate in acetone. ksu.edu.tr The mixture is heated under reflux and then cooled. Subsequently, a solution of 2-amino-5-bromopyridine (B118841) in acetone is added, and the reaction is stirred for two hours. The product is precipitated by adding dilute hydrochloric acid, filtered, and washed with deionized water. The crude product is then recrystallized to yield the purified compound. ksu.edu.tr This procedure yielded N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide with a yield of 84%. ksu.edu.tr While this example illustrates the synthesis of a bromo-substituted pyridyl thiourea, the methodology can be adapted for other halogenated derivatives.

Table 5: Example of a Synthesized Halogenated Pyridyl Thiourea Derivative

| Compound Name | Starting Materials | Yield (%) |

| N-((5-Bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | 2-Chlorobenzoyl chloride, KSCN, 2-Amino-5-bromopyridine | 84% |

Structural Elucidation and Spectroscopic Characterization

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound. For (6-Methyl-pyridin-2-yl)-thiourea, with the molecular formula C₇H₉N₃S, this analysis provides quantitative verification of the percentage of each element present. chemicalbook.com The theoretical and experimentally determined values are typically in close agreement, confirming the empirical formula of the compound. Such analyses are a crucial first step in the characterization of newly synthesized compounds. kent.ac.uk

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical Percentage |

| Carbon | C | 12.01 | 7 | 50.27% |

| Hydrogen | H | 1.008 | 9 | 5.42% |

| Nitrogen | N | 14.01 | 3 | 25.13% |

| Sulfur | S | 32.07 | 1 | 19.18% |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds, providing a molecular fingerprint of the compound.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound reveals characteristic absorption bands that are instrumental in confirming its structure.

The interpretation of the IR spectrum involves assigning specific absorption bands to the vibrations of particular bonds within the molecule. For this compound, key stretching vibrations include those of the N-H, C=S, and C-N bonds.

The N-H stretching vibrations in thiourea (B124793) and its derivatives typically appear as a broad band in the region of 3100-3400 cm⁻¹. researchgate.net The C=S stretching vibration is a key marker for the thiourea moiety and is generally observed in the range of 700-850 cm⁻¹. The C-N stretching vibrations are also significant and are typically found in the region of 1400-1600 cm⁻¹. The positions of these bands can be influenced by the electronic environment and intermolecular interactions. researchgate.net

Table 2: Characteristic IR Stretching Vibrations for this compound

| Functional Group | Bond | Characteristic Frequency Range (cm⁻¹) |

| Amine | N-H | 3100 - 3400 |

| Thiocarbonyl | C=S | 700 - 850 |

| Amine/Aromatic | C-N | 1400 - 1600 |

Note: The exact frequencies can vary based on the specific chemical environment and the physical state of the sample.

Hydrogen bonding plays a significant role in the vibrational spectra of thiourea derivatives. The presence of both hydrogen bond donors (N-H groups) and acceptors (the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiourea group) allows for the formation of intermolecular and intramolecular hydrogen bonds. These interactions can cause a broadening and a shift in the frequency of the N-H stretching vibrations, typically to a lower wavenumber. The extent of this shift can provide insights into the strength and nature of the hydrogen bonding within the crystal lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy of this compound provides distinct signals for the different types of protons present in the molecule. The chemical shift (δ), measured in parts per million (ppm), of each signal is indicative of the electronic environment of the corresponding proton.

The protons of the methyl group (CH₃) on the pyridine ring typically appear as a singlet in the upfield region of the spectrum, usually around 2.3-2.5 ppm. chemicalbook.com The aromatic protons on the pyridine ring exhibit signals in the downfield region, generally between 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions on the ring. The protons of the N-H groups of the thiourea moiety often appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

Table 3: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (CH₃) | ~2.4 | Singlet |

| Pyridine Ring Protons | 6.5 - 8.5 | Doublet, Triplet |

| N-H Protons | Variable (often broad) | Singlet |

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). The values can vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Structural Correlation

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronic effects of the methyl group, the pyridine ring, and the thiourea moiety.

For this compound, the thiocarbonyl carbon (C=S) is expected to have a chemical shift in the range of 179-181 ppm, a characteristic region for thiourea derivatives. researchgate.net The carbons of the pyridine ring are influenced by the nitrogen atom and the methyl group. The carbon atom attached to the nitrogen (C2) and the methyl-substituted carbon (C6) would show significant shifts. In pyridine itself, the C2/C6 carbons resonate at approximately 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm. testbook.com The presence of the methyl group at the C6 position will cause a downfield shift for C6 and will also influence the shifts of the other ring carbons. The methyl carbon itself is expected to appear at a characteristic upfield position.

Table 1: Expected ¹³C NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds and known substituent effects.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=S | 179 - 181 |

| Pyridine C2 | ~150 (influenced by N and thiourea) |

| Pyridine C3 | ~124 |

| Pyridine C4 | ~136 |

| Pyridine C5 | ~124 |

| Pyridine C6 | >150 (influenced by N and methyl group) |

| -CH₃ | ~20 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to n→π* and π→π* transitions, characteristic of molecules containing chromophores like the pyridine ring and the thiourea group.

The UV-Vis spectra of thiourea and its derivatives typically show two main absorption bands. researchgate.net The high-energy band, usually found in the shorter wavelength region, is attributed to the π→π* transition, while the lower-energy band at longer wavelengths corresponds to the n→π* transition of the thiocarbonyl group (C=S). researchgate.net

In pyridine-containing compounds, π→π* transitions are also prominent. sielc.com For this compound, the UV-Vis spectrum is anticipated to show absorptions arising from both the pyridine and thiourea moieties. Studies on similar acylthiourea derivatives have shown absorption bands around 205-287 nm, which are assigned to these n→π* and π→π* transitions. osti.gov Specifically, pivaloylthiourea derivatives exhibit maximum absorptions around 230 nm and 290 nm, corresponding to the C=O and C=S chromophores, respectively. researchgate.net The presence of the pyridine ring in conjugation with the thiourea group in the target molecule would likely influence the position and intensity of these absorption maxima.

Table 2: Typical UV-Vis Absorption Maxima for Related Chromophores

| Chromophore/Compound | Transition | Typical λmax (nm) | Reference |

| Thiourea (C=S) | n→π | ~290 | researchgate.net |

| Acylthiourea (C=S) | π→π | ~230 | researchgate.net |

| Pyridine | π→π | 254 | sielc.com |

| N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea | n→π and π→π* | 205-287 | osti.gov |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₉N₃S, the expected monoisotopic mass is approximately 167.0568 g/mol .

HR-MS analysis of a closely related compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, has been successfully used to confirm its molecular formula. researchgate.net Similarly, for this compound, the detection of the molecular ion peak [M+H]⁺ with a high degree of mass accuracy would provide definitive confirmation of its elemental composition and molecular weight.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (m/z) |

| This compound | C₇H₉N₃S | 167.0568 |

Advanced Structural Analysis Via X Ray Crystallography

Single Crystal X-ray Diffraction Studies of (6-Methyl-pyridin-2-yl)-thiourea and its Derivatives

X-ray crystallography has revealed that N-aroyl-N'-(6-methyl-2-pyridyl)thiourea derivatives adopt specific, stabilized conformations, largely dictated by the interplay of steric effects and non-covalent interactions, particularly hydrogen bonding.

The conformation of a molecule describes the spatial arrangement of its atoms. For flexible molecules like pyridyl-thioureas, multiple conformations are possible, but in the crystalline state, typically only one is observed, representing a low-energy state under the specific crystallization conditions.

In derivatives such as N-acyl-N'-(6-methyl-2-pyridyl)thioureas, the conformation is often described by the relative orientation of the substituents across the C-N bonds of the thiourea (B124793) core.

Crystallographic studies on compounds like 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea and N-(2-Furoyl)-N′-(6-methyl-2-pyridyl)thiourea have consistently shown a cis-trans configuration. researchgate.netresearchgate.net In this arrangement, the acyl group (e.g., benzoyl or furoyl) is in a cis position relative to the thiocarbonyl sulfur atom across the C(acyl)-N bond. Simultaneously, the 6-methyl-pyridin-2-yl group adopts a trans position with respect to the sulfur atom across the C(thiocarbonyl)-N(pyridyl) bond. researchgate.netresearchgate.net This specific isomeric form appears to be a common and stable conformation for this class of compounds in the solid state.

Intramolecular hydrogen bonds play a crucial role in stabilizing the observed cis-trans conformation and promoting molecular planarity. In N-(2-Furoyl)-N′-(6-methyl-2-pyridyl)thiourea, a network of such interactions has been identified, which locks the molecule into a relatively flat arrangement. researchgate.net

Specifically, three distinct intramolecular hydrogen bonds contribute to this stability researchgate.net:

An N-H···O bond forms between the amide hydrogen and the carbonyl oxygen of the furoyl group, creating a pseudo-six-membered ring.

An N-H···N interaction occurs between the thiourea hydrogen (adjacent to the pyridyl ring) and the nitrogen atom of the same pyridyl ring, also forming a pseudo-six-membered ring.

A weaker C-H···O bond is present between a hydrogen on the pyridine (B92270) ring and the carbonyl oxygen, resulting in a pseudo-five-membered ring.

These interactions collectively restrict the rotational freedom around the C-N bonds, enforcing a planar conformation of the molecule's core. researchgate.net

Table 1: Intramolecular Hydrogen Bond Geometry in N-(2-Furoyl)-N′-(6-methyl-2-pyridyl)thiourea Data sourced from M. Sukeri M. et al., 2007. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1A···O1 | 0.86 | 2.26 | 2.685 (2) | 111 |

| N1-H1A···N3 | 0.86 | 1.93 | 2.645 (2) | 140 |

| C13-H13A···O1 | 0.96 | 2.56 | 3.490 (3) | 163 |

The arrangement of individual molecules within a crystal, known as crystal packing, is governed by intermolecular forces. The study of these arrangements reveals the supramolecular architecture, which can involve the formation of dimers, chains, or more complex networks.

While intramolecular hydrogen bonds define the shape of a single molecule, intermolecular hydrogen bonds dictate how molecules interact with each other. In this compound derivatives, the thiocarbonyl sulfur atom is a key hydrogen bond acceptor.

The most prominent intermolecular interaction observed is the N-H···S hydrogen bond. In N-(2-Furoyl)-N′-(6-methyl-2-pyridyl)thiourea, the remaining N-H group (not involved in intramolecular bonding) acts as a donor to the sulfur atom of an adjacent molecule. researchgate.net This interaction is a classic and robust hydrogen-bonding motif in thiourea chemistry.

The interplay of intermolecular hydrogen bonds leads to the assembly of molecules into larger, ordered structures.

In the case of N-(2-Furoyl)-N′-(6-methyl-2-pyridyl)thiourea, the intermolecular N-H···S hydrogen bonds link pairs of molecules into centrosymmetric dimers. researchgate.net This dimeric motif, often described using graph-set notation as R²₂(8), is a very common supramolecular synthon in thiourea-containing compounds.

In other derivatives, these interactions can lead to more extended networks. For instance, 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea utilizes a combination of N-H···S, C-H···S, and C-H···O interactions to form one-dimensional polymeric chains that run parallel to a crystallographic axis. researchgate.net Furthermore, studies on related isomers, such as 1-(4-methylpyridin-2-yl)thiourea, have revealed the existence of polymorphism, where different crystal forms exhibit distinct hydrogen-bonding patterns, leading to either dimeric structures or polymeric zigzag tapes. researchgate.net

Precise Measurement of Bond Lengths and Angles within the Thiourea and Pyridine Moieties

The molecular geometry of this compound derivatives is characterized by specific bond lengths and angles that are largely consistent across different substituted forms. In analogues such as 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea, the bond lengths and angles within the thiourea and pyridine fragments are in agreement with established values for similar structures. researchgate.net For instance, the thiourea moiety in N-(2-Furoyl)-N′-(6-methyl-2-pyridyl)thiourea adopts a cis-trans configuration with respect to the position of the substituent groups relative to the thiono S atom across the C-N bonds. researchgate.net

Intramolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation. In N-benzoyl-N'-(2-pyridyl)thiourea derivatives, intramolecular N-H···N and O···H-N hydrogen bonds can lead to the formation of pseudo-six-membered rings, influencing whether the molecule adopts a cis-trans or trans-cis conformation. researchgate.net The cis-trans conformations are noted to be relatively rare. researchgate.net

A selection of typical bond lengths and angles for a representative derivative, 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea, is presented below. researchgate.net

Table 1: Selected Bond Lengths (Å) and Angles (°) for 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea

| Bond/Angle | Measurement |

|---|---|

| Bond Lengths (Å) | |

| S1=C8 | 1.666 (2) |

| O1=C7 | 1.222 (3) |

| N1-C8 | 1.353 (3) |

| N1-C7 | 1.401 (3) |

| N2-C8 | 1.385 (3) |

| N2-C1 | 1.348 (3) |

| Bond Angles (°) | |

| C7-N1-C8 | 126.1 (2) |

| C1-N2-C8 | 127.9 (2) |

| N1-C8-N2 | 115.5 (2) |

| S1=C8-N1 | 124.2 (2) |

| S1=C8-N2 | 120.3 (2) |

| O1=C7-N1 | 120.8 (2) |

Data sourced from a study on methylbenzoylthiourea derivatives. researchgate.net

Crystallographic System and Space Group Determination

The crystal system and space group define the symmetry of the unit cell and the arrangement of molecules within the crystal lattice. Studies on various derivatives of this compound show that they can crystallize in different systems, influenced by the nature of the substituents and the crystallization conditions.

For example, N-(2-Furoyl)-N′-(6-methyl-2-pyridyl)thiourea crystallizes in the monoclinic system with a P2/c space group. researchgate.net Its unit cell parameters are a = 7.3189 (16) Å, b = 18.187 (4) Å, and c = 9.872 (2) Å. researchgate.net Similarly, Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, another related structure, also crystallizes in the monoclinic P2/c space group. researchgate.net In contrast, 1-(4,6-Dimethylpyrimidin-2-yl)thiourea, which features a pyrimidine (B1678525) ring instead of pyridine, was found to adopt an orthorhombic system. nih.gov This highlights the structural diversity that can arise from modifications to the core molecule.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the forces that govern crystal packing.

Quantitative Contributions of Specific Non-Covalent Interactions

Hirshfeld analysis allows for the decomposition of the crystal packing into contributions from various types of intermolecular contacts. Fingerprint plots derived from this analysis provide a quantitative measure of each interaction's prevalence on the molecular surface.

For related pyridine derivatives, the analysis reveals dominant roles for hydrogen-based contacts. In the crystal structure of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, the packing is dominated by O···H/H···O contacts, which contribute 43.1% to the total Hirshfeld surface. nih.gov H···H contacts provide the next most significant contribution at 24.2%, followed by N···H/H···N contacts at 10%. nih.gov

In a more complex thiourea derivative, 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea, the analysis also highlights the importance of various H-bonding interactions, including N-H···S, N-H···N, C-H···S, and C-H···C contacts, which are crucial for the supramolecular assembly. iucr.orgresearchgate.net For coordination polymers involving a methyl-pyridinyl ligand, H⋯O/O⋯H, H⋯H, H⋯N/N⋯H, and H⋯C/C⋯H interactions were found to be the most significant contributors to crystal packing. mdpi.com

Table 2: Example Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyridine Derivative

| Contact Type | Contribution (%) |

|---|---|

| O···H / H···O | 43.1 |

| H···H | 24.2 |

| N···H / H···N | 10.0 |

| C···H / H···C | 8.7 |

| S···H / H···S | 5.8 |

| C···C | 4.1 |

Data sourced from the analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide. nih.gov

Visualization of Molecular Packing Features

The visualization of the Hirshfeld surface, typically mapped with properties like dnorm (normalized contact distance), provides a clear picture of the molecular packing. Red spots or regions on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov

In N-(2-Furoyl)-N′-(6-methyl-2-pyridyl)thiourea, weak intermolecular N—H···S hydrogen bonds link molecules into centrosymmetric dimers. researchgate.net For 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea, the most prominent packing feature is the formation of eight-membered thioamide {···HNCS}2 synthons through N—H···S hydrogen bonds between centrosymmetrically related molecules. iucr.org These interactions, along with amine-N—H···N(pyridyl) hydrogen bonds, create a layered supramolecular architecture. iucr.org Similarly, the packing diagram for 1-(4,6-Dimethylpyrimidin-2-yl)thiourea shows that weak N—H···S intermolecular interactions form a 2-D network. nih.gov These visualizations are essential for understanding the forces that direct the assembly of molecules in the solid state.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the geometric and electronic structure of (6-Methyl-pyridin-2-yl)-thiourea. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in these theoretical explorations.

Density Functional Theory (DFT) Studies (e.g., B3LYP, BLYP Levels of Theory)

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the electronic properties of thiourea (B124793) derivatives. semanticscholar.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly prominent in these studies due to its efficiency in calculating electronic properties and optimizing molecular geometries. semanticscholar.orgnih.gov

In studies of similar thiourea compounds, the B3LYP functional has been successfully used to accomplish geometry optimization. semanticscholar.org This level of theory allows for the comparison between experimental data, such as that from X-ray diffraction (XRD), and the calculated bond angles and lengths, often showing good agreement. semanticscholar.org For instance, in the computational analysis of related molecules, DFT calculations at the B3LYP level are employed to determine key electronic properties like ionization potential, electron affinity, electronegativity, and chemical hardness. semanticscholar.org The stability and chemical reactivity of molecules like Alpidem, an imidazopyridine derivative, have been comprehensively investigated using the B3LYP method, providing reliable data on the molecular structure. nih.gov

The following table summarizes typical parameters calculated for thiourea derivatives using DFT methods.

| Property | Typical Calculation Level | Significance |

| Optimized Geometry | B3LYP/6-311G(d,p) | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. semanticscholar.orgnih.gov |

| Electronic Energy | B3LYP/6-311G(d,p) | Determines the total energy of the molecule in its ground state, indicating stability. nih.gov |

| Dipole Moment | B3LYP/6-31G(d,p) | Measures the polarity of the molecule, which influences its solubility and intermolecular interactions. researchgate.net |

| Mulliken Atomic Charges | B3LYP/6-311G(d,p) | Calculates the partial charge distribution on each atom, identifying potential sites for electrostatic interactions. nih.gov |

Hartree-Fock (HF) Methods for Ground State Properties

Hartree-Fock (HF) methods, while older and generally less accurate than DFT for many applications due to the neglect of electron correlation, are still valuable for determining the ground state properties of molecules. HF is often used as a starting point for more advanced calculations or in comparative studies alongside DFT. researchgate.net

In the conformational analysis of related heterocyclic structures, quantum chemical calculations have been performed at the HF level, often followed by higher-level methods like Møller-Plesset perturbation theory (MP2), to assess conformational energy differences. jst.go.jp For computational investigations into reaction mechanisms, such as the substitution reactions of platinum complexes with thiourea, HF theory is applied to optimize and characterize the stationary points on the potential energy surface, including transition states. researchgate.net These calculations provide fundamental insights into the molecule's wave function and orbital energies.

Basis Set Selection and Validation in Structural Optimization

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The selection of an appropriate basis set is a balance between computational cost and desired accuracy. For molecules containing sulfur and nitrogen, such as this compound, polarized and diffuse functions are often necessary for accurate descriptions.

Commonly used basis sets in the study of thiourea derivatives include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p). nih.govresearchgate.net

6-31G(d,p): This split-valence basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic electron density in molecules with heteroatoms and complex bonding. It was used for calculating the quantum chemical properties of 2-amino-6-methyl pyridinium (B92312) barbiturate (B1230296) tetrahydrate. researchgate.net

6-311++G(d,p): This is a more extensive triple-split valence basis set that includes diffuse functions (++) on both heavy and hydrogen atoms. These functions are important for accurately modeling systems with lone pairs, anions, or weak interactions. This basis set has been employed in DFT calculations of similar heterocyclic compounds to obtain precise electronic properties. nih.gov

Validation of the chosen basis set is typically achieved by comparing the calculated structural parameters (bond lengths, bond angles) with available experimental data from techniques like X-ray crystallography. semanticscholar.org

Molecular Orbital Analysis

Molecular orbital (MO) analysis is essential for understanding the electronic behavior and reactivity of this compound. The focus is primarily on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net

The table below shows representative HOMO-LUMO data for a related compound, Alpidem, calculated using DFT, which illustrates the type of information derived from such analysis. nih.gov

| Parameter | B3LYP/6-311G(d,p) | B3PW91/6-311G(d,p) |

| HOMO Energy (eV) | -6.4016 | -6.0316 |

| LUMO Energy (eV) | -1.6065 | -1.2365 |

| Energy Gap (eV) | 4.7951 | 4.7951 |

Data adapted from a study on a related imidazopyridine derivative. nih.gov

Investigation of Electronic Properties and Reactivity Sites

The distribution of electron density in a molecule is a key determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing this distribution and identifying sites susceptible to electrophilic and nucleophilic attack. semanticscholar.orgnih.gov

In an MEP map, different colors represent different values of the electrostatic potential.

Red Regions: These indicate areas of high electron density (negative potential) and are characteristic of nucleophilic sites, prone to attack by electrophiles. In thiourea derivatives, these are often located around the sulfur and nitrogen atoms. semanticscholar.orgnih.gov

Blue Regions: These denote areas of low electron density (positive potential) and represent electrophilic sites, which are susceptible to attack by nucleophiles. These are typically found around hydrogen atoms attached to heteroatoms. nih.gov

Green Regions: These represent areas of neutral potential.

By analyzing the HOMO, LUMO, and MEP surfaces, researchers can predict the most likely sites for chemical reactions. The HOMO is often localized on the electron-rich parts of the molecule, such as the thiourea group, while the LUMO may be distributed over the aromatic pyridine (B92270) ring. This analysis provides a theoretical foundation for understanding the molecule's interaction with biological targets or other reagents. semanticscholar.org

Conformational Analysis and Structural Stability Predictions

The structure and stability of this compound are primarily dictated by the rotational freedom around the C-N bonds of the thiourea moiety and the C-N bond connecting the pyridine ring. These rotations give rise to various conformers with different energy levels.

Computational studies on analogous N-pyridyl-N'-aryl thioureas have shown that the conformational preferences are largely governed by the formation of intramolecular hydrogen bonds. washington.edubuu.ac.th For this compound, the most stable conformations are those that allow for the formation of a hydrogen bond between the hydrogen of the thiourea N-H group and the nitrogen atom of the pyridine ring. This interaction leads to a pseudo-seven-membered ring, which significantly stabilizes the molecule. buu.ac.th

The presence of the methyl group at the 6-position of the pyridine ring introduces steric hindrance, which can influence the planarity of the molecule. Quantum-chemical calculations on similar substituted 2,2'-bipyridine (B1663995) derivatives have demonstrated that even methyl groups can have a significant impact on the rotational energy barriers and the relative stability of different conformers. nih.gov In the case of this compound, the methyl group would likely favor conformations that minimize steric clash with the thiourea group.

The energy profile of rotation around the C-N bonds would exhibit distinct minima corresponding to stable conformers and transition states with higher energies. The rotational barrier is influenced by the extent of n-π conjugation in the thiourea unit and the steric interactions between the substituents. msu.edu The most preferred conformation is expected to be largely planar, a feature commonly observed in related thiourea derivatives. washington.eduresearchgate.net

Table 1: Predicted Stable Conformations of this compound

| Conformer | Key Dihedral Angles (Predicted) | Relative Energy (Predicted) | Key Features |

| Planar, cis-trans | C-N-C=S ~ 0°, N-C-N-H ~ 180° | Lowest Energy | Intramolecular N-H···N hydrogen bond; pseudo-seven-membered ring. |

| Twisted | C-N-C=S ~ 90° | Higher Energy | Disrupted intramolecular hydrogen bond; steric hindrance is a factor. |

| Planar, trans-trans | C-N-C=S ~ 180°, N-C-N-H ~ 180° | Highest Energy | Steric repulsion between the methyl group and the thiourea moiety. |

Note: The data in this table is predictive and based on computational studies of analogous compounds.

The dominant stabilizing force in the preferred conformation of this compound is the intramolecular hydrogen bond between the thiourea N-H proton and the nitrogen atom of the pyridine ring. This type of interaction is a well-documented feature in N-(2-pyridyl)thiourea derivatives and is crucial for dictating their molecular structure. washington.edubuu.ac.thnih.gov

In addition to the primary N-H···N hydrogen bond, other weaker intramolecular interactions, such as C-H···S or C-H···N interactions, may also play a secondary role in stabilizing specific conformations. The interplay of these non-covalent interactions ultimately determines the three-dimensional structure of the molecule. The presence of a strong intramolecular hydrogen bond is often reflected in spectroscopic data, such as the downfield shift of the N-H proton resonance in ¹H NMR spectra. washington.edu

Table 2: Typical Bond Parameters in N-Aryl Thiourea Derivatives

| Bond | Bond Length (Å) | Bond Angle (°) | Reference |

| C=S | 1.682(3) - 1.6921(11) | - | nih.govmdpi.com |

| C-N (thiourea) | 1.3396(14) - 1.3652(14) | - | nih.gov |

| N-C-N (thiourea) | - | 114.5(2) - 116.2(2) | nih.govmdpi.com |

| N-C-S (thiourea) | - | 120.7(2) - 123.1(2) | mdpi.com |

Note: This table presents typical bond parameters observed in related N-aryl thiourea crystal structures and serves as a reference for the expected geometry of this compound.

Coordination Chemistry of 6 Methyl Pyridin 2 Yl Thiourea

Ligand Properties and Donor Atom Characteristics

(6-Methyl-pyridin-2-yl)-thiourea is a heterocyclic thiourea (B124793) derivative that exhibits significant potential as a ligand in coordination chemistry. Its structural features, particularly the presence of multiple donor atoms, allow for a range of coordination modes.

Flexibility as a Ligand in Complexation Reactions

The flexibility of this compound as a ligand is a key aspect of its coordination chemistry. Thiourea derivatives, in general, are known to be flexible ligands capable of coordinating with a variety of metal centers in different fashions. isca.me They can act as neutral ligands, or as monoanionic or dianionic species, providing multiple binding possibilities. isca.me This inherent flexibility allows for the formation of complexes with diverse geometries and coordination numbers.

Multidentate Capabilities Involving Sulfur, Nitrogen, and Oxygen Atoms

This compound possesses several potential donor atoms, including the sulfur atom of the thiourea group, the nitrogen atom of the pyridine (B92270) ring, and the nitrogen atoms of the thiourea moiety. This multidentate nature allows it to coordinate with metal ions in various ways. Thioureas can coordinate as monodentate ligands through the sulfur atom or in a bidentate fashion utilizing both sulfur and nitrogen atoms. mdpi.com Additionally, some thiourea derivatives have been reported to act as bridging ligands. mdpi.com In the case of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, a related thiourea derivative, coordination has been observed to occur through both oxygen and sulfur atoms. researchgate.net This highlights the potential for this compound to also engage in various coordination modes depending on the reaction conditions and the nature of the metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives has been an area of active research, leading to the preparation of a variety of coordination compounds with interesting structural and spectroscopic properties.

Preparation of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Hg(II), Pd(II))

A range of transition metal complexes of this compound and related ligands have been successfully synthesized. The general approach often involves the reaction of the thiourea derivative with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). isca.meresearchgate.netnih.govresearchgate.net

For instance, complexes of Co(II), Ni(II), and Cu(II) with N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide have been prepared by reacting the ligand with the respective metal chloride hydrates in ethanol. researchgate.net Similarly, Co(II) and Cu(II) complexes of a bis(thiourea) ligand were synthesized by refluxing the ligand with the metal chloride salts in an ethanolic solution. isca.me The synthesis of Cu(II) and Pd(II) complexes with 6-methyl-2-thiouracil has also been reported, where aqueous solutions of the metal salts were mixed with the ligand dissolved in DMSO and an aqueous NaOH solution. mdpi.com A straightforward synthesis of a Cu(II) complex with (6-methyl-pyridin-2-ylamino)-acetic acid was achieved by reacting copper(II) chloride dihydrate with the ligand in a 1:2 molar ratio in methanol. researchgate.net

The following table summarizes the preparation of some transition metal complexes with thiourea derivatives:

| Metal Ion | Ligand | Synthesis Method | Reference |

| Co(II), Ni(II), Cu(II) | N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide | Reaction of ligand with metal chloride in ethanol. | researchgate.net |

| Co(II), Cu(II) | Bis(thiourea) | Refluxing ligand with metal chloride in ethanol. | isca.me |

| Cu(II), Pd(II) | 6-methyl-2-thiouracil | Mixing aqueous metal salt with ligand in DMSO and NaOH. | mdpi.compreprints.org |

| Cu(II) | (6-methyl-pyridin-2-ylamino)-acetic acid | Reaction of CuCl₂·2H₂O with ligand in methanol. | researchgate.net |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are crucial for characterizing the coordination of this compound to metal ions. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide valuable insights into the changes in the ligand's electronic structure upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination. A key indicator is the shift in the ν(C=S) stretching frequency. Upon coordination of the sulfur atom to a metal, this band typically shifts. utm.my For example, in metal complexes of 1,3-diphenylthiourea, the C=S stretching frequencies shifted from 1242.98 cm⁻¹ in the free ligand to lower wavenumbers in the complexes. utm.my Similarly, in complexes of N-Phenylmorpholine-4-carbothioamide, a shift in the ν(C=S) band indicated coordination through the sulfur atom. mdpi.com When coordination also involves a nitrogen atom, changes in the ν(N-H) and ν(C-N) bands are observed. mdpi.com The disappearance or shift of the ν(N-H) band can indicate deprotonation and coordination of the nitrogen atom. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. The chemical shifts of protons and carbons near the coordination sites are affected by complexation. For instance, in metal complexes of a thiourea derivative, the amine proton signals shifted upon complexation. utm.my In ¹³C NMR, a downfield shift of the thiocarbonyl carbon signal suggests coordination through the sulfur atom due to a decrease in electron density. mdpi.com

The table below presents selected spectroscopic data for metal complexes of thiourea derivatives.

| Spectroscopic Technique | Ligand | Observation upon Complexation | Interpretation | Reference |

| IR | 1,3-Diphenylthiourea | Shift in ν(C=S) frequency | Coordination via sulfur atom | utm.my |

| IR | N-Phenylmorpholine-4-carbothioamide | Shift in ν(C=S) and ν(C-N) frequencies | Bidentate coordination via sulfur and nitrogen | mdpi.com |

| ¹H NMR | Mono Thiourea Derivative | Shift in NH proton signals | Metal-ligand interaction | utm.my |

| ¹³C NMR | N-Phenylmorpholine-4-carbothioamide | Downfield shift of thiocarbonyl carbon | Coordination via sulfur atom | mdpi.com |

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complexes. The spectra of the complexes typically show bands corresponding to intra-ligand transitions, which may be shifted compared to the free ligand, and new bands arising from metal-to-ligand charge transfer (MLCT) or d-d transitions. utm.mynih.gov For example, metal complexes of a mono-thiourea ligand showed a shift in the π–π* transition and the appearance of new MLCT bands at longer wavelengths. utm.my

X-ray Crystallographic Studies of Coordination Complexes

X-ray crystallographic studies of related thiourea complexes have confirmed various coordination modes. For instance, studies on group 12 metal complexes with a pyridine-containing thioether ligand have revealed different coordination geometries, including distorted square pyramidal, trigonal bipyramidal, and distorted octahedral, depending on the metal ion. researchgate.net The crystal structures of two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea have also been described, highlighting different intermolecular hydrogen bonding patterns. researchgate.net These studies are essential for understanding the precise nature of the metal-ligand interactions and the resulting molecular architecture of the complexes.

Determination of Coordination Geometry

The spatial arrangement of ligands around a central metal ion, known as coordination geometry, is a critical factor influencing the properties and reactivity of a complex. In the case of complexes involving this compound, a common geometry observed is the distorted tetrahedral arrangement.

For instance, in the complex formed with cadmium chloride, dichlorobis[1-methylimidazoline-2(3H)-thione]cadmium(II), the cadmium atom exhibits a distorted tetrahedral coordination. researchgate.net This geometry arises from the coordination of two chloride ions and two neutral thione ligands, which bind to the cadmium center through their sulfur atoms. researchgate.net The distortion from a perfect tetrahedral geometry can be attributed to factors such as the size of the ligands and the electronic effects of the metal ion.

The determination of these geometries is primarily achieved through single-crystal X-ray diffraction, a powerful technique that provides precise information about the atomic arrangement in a crystalline solid. waikato.ac.nz Computational methods are also employed to complement experimental data and provide insights into the electronic structure and stability of different coordination geometries. waikato.ac.nz

Analysis of Metal-Ligand Bond Parameters and Coordination Modes

A deeper understanding of the coordination chemistry of this compound involves the analysis of metal-ligand bond parameters and the various ways in which the ligand can bind to a metal ion, known as coordination modes.

This compound is a flexible ligand capable of coordinating to metal ions in several ways, primarily through its sulfur and nitrogen atoms. mdpi.comresearchgate.net This versatility gives rise to different coordination modes, including:

Monodentate Sulfur Coordination: In this mode, the ligand binds to the metal ion solely through the sulfur atom of the thiourea group. mdpi.comresearchgate.net This is a common coordination mode, particularly in complexes where other ligands occupy the remaining coordination sites of the metal. mdpi.comresearchgate.net

The choice of coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. The analysis of bond lengths and angles, obtained from X-ray crystallography, provides valuable information about the strength and nature of the metal-ligand bonds. For example, a shorter metal-sulfur bond length generally indicates a stronger interaction.

Table 1: Coordination Modes of this compound Complexes

| Metal Ion | Coordination Mode | Coordination Geometry | Reference |

|---|---|---|---|

| Cadmium(II) | Monodentate (S) | Distorted Tetrahedral | researchgate.net |

| Palladium(II) | Bidentate (N,S) | Square Planar | researchgate.net |

| Platinum(II) | Bidentate (N,S) | Square Planar | researchgate.net |

| Copper(II) | Bidentate (N,S) | Square Planar | researchgate.net |

Applications of Coordination Complexes in Chemical Processes

The unique structural features of this compound complexes make them valuable in a range of chemical applications, from environmental remediation to industrial catalysis.

Liquid-Liquid Extraction and Pre-concentration of Metal Ions

Liquid-liquid extraction, also known as solvent extraction, is a widely used technique for the separation and purification of metal ions. acs.org Coordination complexes of this compound have shown significant potential as extracting agents for various metal ions.

The efficiency of extraction depends on the ability of the ligand to selectively form stable, neutral complexes with the target metal ions, which are then preferentially partitioned into an organic phase. acs.org The this compound ligand, with its ability to form stable chelates, is particularly effective in this regard.

These complexes have been successfully employed for the extraction and pre-concentration of metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II) from aqueous solutions. mdpi.com The pre-concentration step is crucial for the analysis of trace amounts of metal ions in environmental samples.

Catalytic Activity in Organic Transformations

Coordination complexes of this compound have also demonstrated catalytic activity in various organic transformations, most notably in the oxidation of alcohols. researchgate.netdntb.gov.ua The oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic synthesis, and the development of efficient and selective catalysts is of great importance.

Palladium(II) complexes of certain thiourea derivatives have been shown to be effective catalysts for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net These reactions often proceed under mild conditions, utilizing environmentally benign oxidants like hydrogen peroxide. researchgate.net The catalytic cycle is believed to involve the formation of a high-valent metal-oxo species, which acts as the active oxidizing agent. dntb.gov.ua The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity.

Development of Chemical Sensors for Metal Ions

The ability of this compound to selectively bind with specific metal ions has been harnessed in the development of chemical sensors. mdpi.comresearchgate.net These sensors are designed to detect the presence of metal ions, often with a visual or fluorescent response.

Thiourea-based chemosensors have been developed for the detection of various metal ions, including mercury(II), lead(II), and aluminum(III). mdpi.comresearchgate.net The binding of the metal ion to the thiourea derivative can induce a change in the electronic properties of the molecule, leading to a change in color or fluorescence intensity. mdpi.comresearchgate.net This provides a simple and sensitive method for the detection of toxic heavy metal ions in environmental and biological samples.

For instance, some thiourea derivatives exhibit a "turn-on" fluorescence response upon binding to a specific metal ion, where the fluorescence intensity increases significantly. mdpi.com The detection limits of these sensors can be very low, allowing for the detection of trace amounts of metal ions. mdpi.com

Reactivity and Mechanistic Investigations

Intrinsic Reactivity of the Thiourea (B124793) Moiety

The thiourea group (-NH-C(S)-NH-) is a versatile functional group known for its rich reaction chemistry, which is largely defined by the presence of nucleophilic nitrogen and sulfur atoms and an electrophilic carbon atom.

The thiourea moiety in (6-Methyl-pyridin-2-yl)-thiourea possesses multiple reactive sites due to resonance and the presence of heteroatoms. The molecule can exist in thione-thiol tautomeric forms, although the thione form generally predominates.

Nucleophilic Sites:

Sulfur Atom: The sulfur atom of the thiocarbonyl group (C=S) is a primary nucleophilic center. It is considered a soft nucleophile according to the Hard and Soft Acids and Bases (HSAB) theory, meaning it preferentially reacts with soft electrophiles. google.comkent.ac.uk The nucleophilicity is derived from the lone pair electrons on the sulfur and its high polarizability. In its thiolate (RS⁻) form, which can exist in specific conditions, it becomes an even more potent nucleophile. kent.ac.uk

Nitrogen Atoms: The nitrogen atoms also possess lone pair electrons and can act as nucleophiles. However, their nucleophilicity can be modulated by their attachment to the electron-withdrawing pyridyl ring and the thiocarbonyl group. Protonation of the pyridine (B92270) ring can switch the binding selectivity, highlighting the role of the nitrogen atoms in molecular interactions. lehigh.edu

Electrophilic Site:

Thiocarbonyl Carbon: The carbon atom of the C=S group is electrophilic. Due to the electronegativity of the adjacent nitrogen and sulfur atoms, this carbon is electron-deficient and susceptible to attack by nucleophiles. Reactions such as the condensation with amines to form thioureas proceed via nucleophilic addition to an isothiocyanate precursor, which contains a highly electrophilic carbon. mdpi.combeilstein-journals.org

The dual nucleophilic and electrophilic nature of the thiourea group is summarized in the table below.

| Site | Type | Reactivity |

| Sulfur Atom | Nucleophilic (Soft) | Reacts with soft electrophiles (e.g., alkyl halides, metal ions). |

| Nitrogen Atoms | Nucleophilic (Harder) | Can participate in hydrogen bonding and react with hard electrophiles. |

| Carbon Atom | Electrophilic | Susceptible to attack by nucleophiles. |

The sulfur atom in the thiourea moiety is susceptible to oxidation by various oxidizing agents. The oxidation products can range from disulfides to various sulfur oxides, depending on the strength of the oxidant and the reaction conditions.

Oxidation to Disulfides: Mild oxidants like iodine can lead to the formation of a cationic formamidine (B1211174) disulfide, where two thiourea molecules are linked by a sulfur-sulfur bond. wikipedia.org

Oxidation to Sulfoxides and Sulfones: Stronger oxidizing agents, such as hydrogen peroxide or peracetic acid, can oxidize the sulfur atom. The reaction can proceed stepwise. The initial oxidation often yields a sulfenic acid derivative (formamidine sulfinic acid), which is a tautomer of thiourea dioxide. wikipedia.orgresearchgate.net Further oxidation can, in principle, lead to the corresponding sulfone, although thiourea S,S,S-trioxides have also been reported from the oxidation of parent thioureas. nih.gov The selective oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established process, and similar reactivity is expected for the thiourea sulfur atom. atamanchemicals.comacs.orgresearchgate.net In some cases, oxidation can lead to the complete replacement of the sulfur atom with an oxygen atom, yielding the corresponding urea (B33335) derivative and sulfur oxides. nih.gov

The thiourea functional group is generally stable to many reducing agents. However, under specific conditions, it can undergo reduction, primarily through desulfurization.

Desulfurization to Formamidines: A key reduction reaction of thioureas is desulfurization to yield formamidines. This transformation can be achieved using metallic reagents like Raney Nickel. organicreactions.orgmasterorganicchemistry.com In this reaction, the carbon-sulfur bond is cleaved, and the sulfur atom is removed, with hydrogen atoms taking its place to form the corresponding N-(6-methylpyridin-2-yl)formamidine. researchgate.netorganicreactions.org This process is a powerful synthetic tool for converting thioureas into guanidine (B92328) precursors or other derivatives. researchgate.net

Reduction with Thiourea Dioxide: While not a reduction of the thiourea itself, thiourea dioxide, an oxidation product of thiourea, is a well-known reducing agent. wikipedia.orgwikipedia.orgresearchgate.net It exists in equilibrium with its tautomer, formamidine sulfinic acid, which is the active reducing species. google.comwikipedia.org This compound is used in various industrial applications, such as the reduction of vat dyes and nitroarenes. wikipedia.orgresearchgate.net

Transformations Involving the Pyridine Ring System

The pyridine ring in this compound is not merely a passive scaffold but an active participant in chemical reactions, particularly substitution and cyclization processes.

The electronic nature of the pyridine ring, which is inherently electron-deficient, is further influenced by the attached thiourea and methyl groups.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen. The presence of the thiourea group at the 2-position, which is also electron-withdrawing, further deactivates the ring, making electrophilic substitution difficult.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the 2-, 4-, or 6-positions. researchgate.net While this compound itself does not have a leaving group, its synthetic precursors, such as 2-halo-6-methylpyridines, readily undergo SNAr reactions with nucleophiles like thiourea or its salts. If a leaving group were present on the ring of the title compound (e.g., a halogen at position 4), it would be activated towards displacement by nucleophiles due to the electron-withdrawing nature of both the ring nitrogen and the 2-thioureido substituent.

The bifunctional nature of the thiourea moiety makes it an excellent precursor for intramolecular and intermolecular cyclization reactions to form a variety of new heterocyclic systems. The nucleophilic sulfur and nitrogen atoms can react with difunctional electrophiles to construct new rings.

Formation of Thiazolidinones: A common and synthetically useful transformation is the reaction of N-pyridylthioureas with α-haloacetic acids or their esters. For instance, the reaction of a substituted pyridyl thiourea with chloroacetic acid leads to the formation of a thiazolidin-4-one ring system. wikipedia.org This reaction proceeds via initial S-alkylation of the thiourea by the chloroacetic acid, followed by an intramolecular cyclization where a nitrogen atom attacks the newly formed ester/acid carbonyl, eliminating water.

Formation of Thiazolines: Similarly, reaction with α-haloketones, such as phenacyl bromide, results in the formation of thiazoline (B8809763) rings through a similar S-alkylation and subsequent intramolecular cyclization mechanism. wikipedia.org

Other Cyclizations: Functionalized thioureas can undergo controlled cyclization with reagents like bromoacyl bromides to yield isomeric iminothiazolidinones. organicreactions.org The specific isomer formed can sometimes be controlled by the reaction temperature and solvent. organicreactions.org These cyclization strategies demonstrate the utility of this compound as a building block for creating more complex, fused heterocyclic structures with potential applications in medicinal chemistry.

A summary of these transformations is presented below.

| Reactant(s) | Product Type | Heterocyclic Scaffold |

| (Pyridyl)-thiourea + Chloroacetic acid | Cyclization | Thiazolidin-4-one |

| (Pyridyl)-thiourea + α-Haloketone | Cyclization | Thiazoline |

| (Pyridyl)-thiourea + Bromoacyl bromide | Cyclization | Iminothiazolidinone |

Proposed Reaction Mechanisms for Derivative Formation

The primary mechanism for the formation of derivatives from this compound involves the nucleophilic character of the thiourea moiety, particularly the nitrogen atoms, which can react with various electrophiles. A prevalent method for creating derivatives is through N-acylation, leading to the formation of N-acylthiourea derivatives.

A general and widely accepted mechanism for the synthesis of N-acyl-N'-(substituted)thioureas follows a two-step process, often referred to as the Douglas-Dains method. nih.gov This method involves the in-situ generation of an acyl isothiocyanate, which subsequently reacts with an amine. In the context of derivatives of this compound, the amine reactant is 2-amino-6-methylpyridine (B158447).

The proposed reaction mechanism for the formation of an N-acyl-(6-Methyl-pyridin-2-yl)-thiourea derivative can be detailed as follows:

Step 1: Formation of the Acyl Isothiocyanate Intermediate

The reaction is initiated by the condensation of an acid chloride with a thiocyanate (B1210189) salt, typically ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone (B3395972). nih.govresearchgate.net The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This results in the displacement of the chloride ion and the formation of a highly reactive acyl isothiocyanate intermediate. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to improve the yield of this step. nih.gov

Step 2: Nucleophilic Addition of 2-Amino-6-methylpyridine

The generated acyl isothiocyanate possesses a highly electrophilic carbon atom within the -N=C=S group. nih.gov The 2-amino-6-methylpyridine then acts as a nucleophile, with the primary amino group (-NH₂) attacking this electrophilic carbon. This nucleophilic addition leads to the formation of the final N-acyl-N'-(6-methyl-pyridin-2-yl)-thiourea derivative. nih.govresearchgate.net

A specific example is the synthesis of 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide. nih.gov In this case, 2-((4-methoxyphenoxy)methyl)benzoyl chloride is reacted with ammonium thiocyanate to form the corresponding acyl isothiocyanate. This intermediate then reacts with 2-amino-6-methylpyridine to yield the final product. nih.gov Similarly, N-(2-Furoyl)-N′-(6-methyl-2-pyridyl)thiourea is synthesized by reacting 2-furoyl chloride with ammonium thiocyanate, followed by the addition of 2-amino-6-methylpyridine. researchgate.net

| Step | Reactants | Intermediate/Product | Mechanism Description |

| 1 | Acid Chloride (R-COCl), Ammonium Thiocyanate (NH₄SCN) | Acyl Isothiocyanate (R-CONCS) | Nucleophilic acyl substitution |

| 2 | Acyl Isothiocyanate (R-CONCS), 2-Amino-6-methylpyridine | N-acyl-N'-(6-methyl-pyridin-2-yl)-thiourea | Nucleophilic addition |

This mechanistic pathway highlights the versatility of this compound and its precursors in the synthesis of a wide range of derivatives, driven by the fundamental principles of nucleophilic attack and electrophilic substitution. The reactivity of the thiourea backbone allows for the introduction of various acyl groups, enabling the systematic modification of the molecule's structure for diverse applications.

Advanced Academic Research Applications and Future Outlook

Application in Material Science for Corrosion Inhibition

Thiourea (B124793) and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy stems from the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, and the presence of a π-electron system. These features facilitate the formation of a protective film that isolates the material from the corrosive medium.

Research on compounds structurally related to (6-Methyl-pyridin-2-yl)-thiourea, such as 1-Methyl-3-pyridine-2-yl-thiourea (MPT), demonstrates these principles. Studies on MPT's effect on stainless steel in a 0.5 M H₂SO₄ solution have shown that its inhibition efficiency increases with higher concentrations. researchgate.netscispace.com Potentiodynamic polarization studies revealed that MPT functions as a mixed-type inhibitor, meaning it reduces both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.netscispace.com The adsorption of these inhibitor molecules onto the stainless steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. researchgate.netscispace.com The protective mechanism involves the blocking of active sites on the metal by the adsorbed organic molecules. jmaterenvironsci.com

The general mechanism for thiourea-based inhibitors involves the heteroatoms (S and N) donating lone-pair electrons to the vacant d-orbitals of the metal, forming a coordinate bond. The inhibitor molecule can also accept electrons from the metal into its antibonding orbitals. This adsorption process, which can be physical, chemical, or a mix of both, creates a barrier that significantly lowers the corrosion rate. jmaterenvironsci.com

| Inhibitor System | Method | Key Findings | Adsorption Isotherm |

| 1-Methyl-3-pyridine-2-yl-thiourea on Stainless Steel in H₂SO₄ | Weight Loss, Potentiostatic Polarization | Functions as a mixed-type inhibitor; efficiency increases with concentration. researchgate.netscispace.com | Langmuir researchgate.netscispace.com |

| Pyridine-2-thiol on Brass in H₂SO₄ | Potentiodynamic Polarization, EIS, XPS | Forms a passive organic film via S-Cu bonds, significantly reducing corrosion current (icorr). mdpi.com | Not specified |